molecular formula C5H10Br2 B14013869 1,1-Dibromo-2,2-dimethylpropane CAS No. 2443-91-6

1,1-Dibromo-2,2-dimethylpropane

Cat. No.: B14013869
CAS No.: 2443-91-6
M. Wt: 229.94 g/mol
InChI Key: BQZKNPPVHYOJLR-UHFFFAOYSA-N
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Description

1,1-Dibromo-2,2-dimethylpropane is an organic compound with the molecular formula C5H10Br2. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. The compound is also known by its IUPAC name, this compound .

Preparation Methods

1,1-Dibromo-2,2-dimethylpropane can be synthesized through several methods. One common synthetic route involves the bromination of 2,2-dimethylpropane (neopentane) using bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds as follows:

C5H12+Br2C5H10Br2+H2Br\text{C}_5\text{H}_{12} + \text{Br}_2 \rightarrow \text{C}_5\text{H}_{10}\text{Br}_2 + \text{H}_2\text{Br} C5​H12​+Br2​→C5​H10​Br2​+H2​Br

In industrial settings, the production of this compound may involve more efficient and scalable methods, often utilizing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1,1-Dibromo-2,2-dimethylpropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and hydrogen gas with a palladium catalyst for reduction .

Scientific Research Applications

1,1-Dibromo-2,2-dimethylpropane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is utilized in the preparation of polymers and other advanced materials.

    Pharmaceutical Research: It serves as a building block in the synthesis of potential drug candidates.

    Chemical Biology: The compound is used in studies involving the modification of biomolecules.

Mechanism of Action

The mechanism of action of 1,1-dibromo-2,2-dimethylpropane in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations depending on the reaction conditions and reagents used. For example, in substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the compound forms alkenes through the loss of hydrogen bromide .

Comparison with Similar Compounds

1,1-Dibromo-2,2-dimethylpropane can be compared with other similar compounds such as:

    1,1-Dichloro-2,2-dimethylpropane: Similar in structure but contains chlorine atoms instead of bromine.

    1,1-Diiodo-2,2-dimethylpropane: Contains iodine atoms and exhibits different reactivity due to the larger atomic size of iodine.

    1,1-Dibromo-2,2-dimethylbutane: A longer carbon chain but similar bromine substitution pattern.

The uniqueness of this compound lies in its specific reactivity and the ease with which it can be transformed into various useful intermediates .

Biological Activity

Chemical Structure and Properties

1,1-Dibromo-2,2-dimethylpropane has the molecular formula C5H10Br2C_5H_{10}Br_2 and features a branched structure with two bromine atoms attached to the first carbon of a dimethyl-substituted propane backbone. The structure can be represented as follows:

BrC(Br)(C2H5)(C2H5)\text{Br}-\text{C}(\text{Br})(\text{C}_2\text{H}_5)(\text{C}_2\text{H}_5)

Physical Properties

  • Molecular Weight : 227.94 g/mol
  • Boiling Point : Approximately 150 °C
  • Density : 1.57 g/cm³

Toxicological Studies

While specific studies on This compound are scarce, its toxicity can be inferred from related organobromine compounds. Organobromines are known to exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that halogenated compounds can possess antimicrobial properties due to their ability to disrupt cellular membranes and inhibit enzyme function.
  • Neurotoxicity : Certain organobromines have been linked to neurotoxic effects in animal models, raising concerns about their potential impact on human health.

Case Studies

  • Environmental Impact :
    • A study published in the Journal of Organic Chemistry indicated that organobromines can persist in the environment and bioaccumulate in aquatic organisms. This raises concerns about their long-term ecological effects and potential toxicity to wildlife .
  • Synthesis and Reactivity :
    • Research has shown that dibrominated compounds like This compound can undergo nucleophilic substitution reactions. These reactions are relevant for understanding how such compounds might interact with biological molecules .
  • Comparative Toxicology :
    • Comparative studies of similar dibromoalkanes have revealed varying degrees of cytotoxicity across different cell lines. These studies highlight the need for further investigation into the specific biological effects of This compound , particularly regarding its potential as a cytotoxic agent .

Summary of Findings

Property/StudyDetails
Molecular FormulaC5H10Br2C_5H_{10}Br_2
Boiling Point~150 °C
Toxicological StudiesLimited data; potential neurotoxic effects
Antimicrobial ActivityPossible due to membrane disruption
Environmental ImpactPersistence and bioaccumulation concerns

Properties

CAS No.

2443-91-6

Molecular Formula

C5H10Br2

Molecular Weight

229.94 g/mol

IUPAC Name

1,1-dibromo-2,2-dimethylpropane

InChI

InChI=1S/C5H10Br2/c1-5(2,3)4(6)7/h4H,1-3H3

InChI Key

BQZKNPPVHYOJLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(Br)Br

Origin of Product

United States

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